A Technical Guide to 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine: A Key Chiral Intermediate in Drug Development
A Technical Guide to 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine: A Key Chiral Intermediate in Drug Development
Introduction
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a crucial chiral building block in the synthesis of pharmacologically active compounds, most notably as a key intermediate for neurokinin-1 (NK1) receptor antagonists and selective tetrodotoxin-sensitive sodium channel blockers. The presence of two trifluoromethyl groups on the phenyl ring significantly enhances the metabolic stability and lipophilicity of the final drug molecules, thereby improving their pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth overview of its properties, synthesis, chiral separation, and its application in drug development for researchers, scientists, and drug development professionals.
Chemical Identification and Properties
This compound exists as a pair of enantiomers, (R)- and (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine. The specific enantiomer used is critical for the desired pharmacological activity.
| Identifier | (R)-Enantiomer | (S)-Enantiomer | (R)-Enantiomer HCl Salt |
| CAS Number | 127733-47-5[1] | 127733-40-8 | 216002-20-9[2] |
| Molecular Formula | C₁₀H₉F₆N | C₁₀H₉F₆N | C₁₀H₁₀ClF₆N |
| Molecular Weight | 257.18 g/mol | 257.18 g/mol [3] | 293.63 g/mol |
| Appearance | Liquid | - | Solid |
| Storage | 2-8°C, sealed in dry conditions[1] | - | - |
Applications in Drug Development
The primary application of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine lies in its role as a chiral intermediate. The (R)-enantiomer is particularly important in the synthesis of:
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Neurokinin-1 (NK1) Receptor Antagonists: These drugs, such as Casopitant, are used to treat chemotherapy-induced nausea and vomiting (CINV).[4] The NK1 receptor is a G-protein coupled receptor that, when activated by its endogenous ligand Substance P, triggers downstream signaling cascades involved in emesis and pain.
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Selective Tetrodotoxin-Sensitive Sodium Channel Blockers: These compounds are being investigated as a novel class of analgesics for pain management.[4] The specific chirality of the amine is crucial for achieving the desired biological activity, with the (R)-enantiomer often demonstrating superior efficacy.[4]
Experimental Protocols
Synthesis via Reductive Amination
A common method for the synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine is the reductive amination of 3,5-bis(trifluoromethyl)acetophenone.
Materials:
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3,5-bis(trifluoromethyl)acetophenone
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Ammonium acetate or ammonia source
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Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)
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Methanol (or other suitable solvent)
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Hydrochloric acid (for workup)
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Sodium hydroxide (for workup)
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Diethyl ether or ethyl acetate (for extraction)
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Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
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Dissolve 3,5-bis(trifluoromethyl)acetophenone (1 equivalent) and a suitable amine source such as ammonium acetate (10 equivalents) in methanol.
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Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
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Cool the reaction mixture to 0°C in an ice bath.
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Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Quench the reaction by the slow addition of 2M hydrochloric acid until the pH is ~2 to destroy excess reducing agent.
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Concentrate the mixture under reduced pressure to remove the methanol.
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Basify the aqueous residue with 2M sodium hydroxide until the pH is >10.
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Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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The crude product can be purified by column chromatography on silica gel.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The enantiomers of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine can be separated using chiral HPLC.
Instrumentation and Columns:
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An HPLC system with a UV detector.
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A polysaccharide-based chiral stationary phase (CSP) column, such as Chiralpak® AD-H or Chiralcel® OD-H.
Mobile Phase and Conditions:
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A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.
-
The flow rate is typically set at 1.0 mL/min.
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Detection is monitored at a suitable UV wavelength, such as 220 nm.
Procedure:
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Prepare a solution of the racemic 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine in the mobile phase at a concentration of approximately 1 mg/mL.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
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Inject the sample onto the column.
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Monitor the elution of the enantiomers and determine their retention times. The separation factor (α) and resolution (Rs) should be calculated to assess the quality of the separation. An Rs value of ≥ 1.5 indicates baseline separation.
Quantitative Data
The following table summarizes key quantitative data related to the application of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine as an intermediate in the development of the NK1 receptor antagonist, Casopitant.
| Parameter | Value | Context | Reference |
| Casopitant Bioavailability | High | Oral administration | [5] |
| Casopitant Time to Peak Absorption | 0.5 hours | Oral administration | [5] |
| Casopitant Efficacy (Complete Response) | 84.2% (150 mg dose) | Prevention of chemotherapy-induced nausea and vomiting (CINV) in patients receiving moderately emetogenic chemotherapy, in combination with ondansetron and dexamethasone. | [6] |
| Control Group Efficacy (Complete Response) | 69.4% | Ondansetron and dexamethasone alone. | [6] |
Visualizations
Neurokinin-1 (NK1) Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Neurokinin-1 (NK1) receptor.
Synthesis and Chiral Separation Workflow
Caption: Workflow for the synthesis and chiral separation of the amine.
In Vitro NK1 Receptor Antagonist Assay Workflow
Caption: Experimental workflow for an in vitro NK1 receptor antagonist assay.
References
- 1. Casopitant: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of neurokinin antagonists and novel antiemetics | Anesthesia Key [aneskey.com]
- 6. Phase 2 trial results with the novel neurokinin-1 receptor antagonist casopitant in combination with ondansetron and dexamethasone for the prevention of chemotherapy-induced nausea and vomiting in cancer patients receiving moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
